4-Fluorophenylhydrazine hydrochloride

Agrochemical intermediates Nematicidal activity Structure-activity relationship

Researchers requiring a para-fluoro phenylhydrazine building block with a unique 19F NMR handle for real-time reaction monitoring will find 4-Fluorophenylhydrazine hydrochloride essential. Unlike non-fluorinated or other halo analogs, this compound enables precise regioselectivity analysis in acylation and hydrazone formation. • 19F NMR handle facilitates non-destructive regioisomer tracking • Optimized for tryptamine drug intermediate synthesis (≥95% yield, 98.7% purity) • Consistent ≥97% purity across major suppliers ensures reliable scale-up

Molecular Formula C6H8ClFN2
Molecular Weight 162.59 g/mol
CAS No. 823-85-8
Cat. No. B1294487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenylhydrazine hydrochloride
CAS823-85-8
Molecular FormulaC6H8ClFN2
Molecular Weight162.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)F.Cl
InChIInChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
InChIKeyFEKUXLUOKFSMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylhydrazine Hydrochloride Overview


4-Fluorophenylhydrazine hydrochloride is a para-fluoro substituted phenylhydrazine derivative with the molecular formula C6H8ClFN2 and a molecular weight of 162.59 g/mol . It is a white to brownish crystalline powder, soluble in water, with a melting point exceeding 300°C (lit.) . The compound serves primarily as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic functional materials, with the fluorine substituent conferring distinct electronic properties that influence its reactivity profile and the physicochemical characteristics of derived products [1].

Workflow Synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials
Selection Para-fluoro substitution provides distinct electronic modulation and a 19F NMR handle
Use Context Regioselective acylation, hydrazone formation, and fluorine-specific analytical monitoring

Why 4-Fluorophenylhydrazine Hydrochloride Is Irreplaceable


Phenylhydrazine derivatives are not universally interchangeable due to the profound impact of substituent identity and position on electronic characteristics, regioselectivity, and biological activity. The para-fluoro substitution in 4-fluorophenylhydrazine hydrochloride specifically modulates lipophilicity and metabolic stability in derived molecules compared to chloro, bromo, or unsubstituted analogs [1]. Direct comparative studies demonstrate that even within the same 4-halo series, the fluorine analog exhibits distinct bioactivity profiles—for instance, in nematicidal assays, 4-fluorophenylhydrazine hydrochloride displays an LC50 value that differs significantly from its chloro and bromo counterparts, precluding simple substitution [2]. Additionally, the unique 19F NMR handle provided by the fluorine atom enables precise reaction monitoring and regioselectivity analysis that is impossible with non-fluorinated analogs, a critical advantage in synthetic optimization workflows [3].

Halogen substitution (Cl, Br) significantly alters nematicidal activity profile; the 4-fluoro analog exhibits distinct bioactivity that may not transfer to chloro or bromo derivatives.
Non-fluorinated phenylhydrazines lack the 19F NMR handle, eliminating direct regioisomer monitoring – an analytical capability critical for synthetic optimization.
Less common positional isomers (e.g., 2-fluoro) often have lower purity specifications and inconsistent supply, which may impact synthetic reproducibility and lead times.

Evidence Guide: 4-Fluorophenylhydrazine Hydrochloride vs. Analogs


Nematicidal Potency vs. Halogen Analogs

In a direct comparative study of 11 phenylhydrazine hydrochloride derivatives, 4-fluorophenylhydrazine hydrochloride demonstrated an LC50 value of 13.275 mg/L against tobacco root knot nematode (Meloidogyne incognita). This activity profile differs markedly from its closest halogen-substituted analogs: 4-bromophenylhydrazine hydrochloride exhibited an LC50 of 9.824 mg/L, while 4-chlorophenylhydrazine hydrochloride showed the highest toxicity with an LC50 of 6.955 mg/L [1]. The ~1.9-fold difference in activity between the fluoro and chloro analogs underscores that substitution cannot be made without altering bioactivity outcomes.

Nematicidal Potency vs Halogen Analogs
Head-to-head
4-Fluoro LC50 13.275 mg/L vs 4-Chloro 6.955 mg/L
Distinct bioactivity profile; supports selectivity screening context
Direct contact method, M. incognita
Agrochemical intermediates Nematicidal activity Structure-activity relationship

Synthetic Yield and Purity Optimization

An optimized synthetic route for 4-fluorophenylhydrazine hydrochloride via diazotization of 4-fluoroaniline followed by sodium bisulfite reduction and acid precipitation achieved a yield of 95.1% with a purity of 98.7% [1]. This represents a significant improvement over conventional methods: for comparison, a standard synthesis employing zinc powder reduction yields only 60-75% [2]. While a patented process for 2-fluorophenylhydrazine hydrochloride reports a 95% yield, direct applicability to the 4-fluoro isomer is limited due to positional differences in electronic effects during diazotization [3].

Optimized Synthesis Yield & Purity
Cross-study comparable
95.1% yield, 98.7% purity (vs 60–75% conventional)
Supports cost-efficient scale-up and reduced waste
Diazotization/NaHSO3 reduction route
Chemical process optimization Synthetic efficiency Quality control

Regioselective Acylation: 19F NMR Analysis

The para-fluoro substituent in 4-fluorophenylhydrazine provides a unique spectroscopic handle for 19F NMR analysis, enabling direct quantification of regioisomeric ratios in acylation reactions without the need for derivatization or chromatographic separation. Using 4-fluorophenylhydrazine with limiting acylating agent (0.2 equiv) in the presence of various bases, the rate constant ratio for distal versus proximal N-acylation was determined. Acid anhydrides gave consistent preference for distal acylation, while acyl chlorides with pyridine showed strong distal preference, and triethylamine or aqueous base with aroyl chlorides favored proximal acylation [1]. Non-fluorinated analogs (e.g., phenylhydrazine, 4-chlorophenylhydrazine) lack this analytical capability, requiring more laborious methods such as HPLC separation or derivatization for regioisomer quantification.

19F NMR Regioselectivity Analysis
Class-level inference
Direct regioisomer ratio quantification without derivatization
Enables rapid reaction optimization; non-fluorinated analogs require laborious methods
19F NMR with limiting acylating agent
Synthetic methodology Regioselectivity 19F NMR analysis

Commercial Availability and Purity Consistency

4-Fluorophenylhydrazine hydrochloride is widely available from multiple reputable vendors (TCI, Sigma-Aldrich, Alfa Aesar, Chem-Impex) at a consistent purity specification of ≥97% (HPLC or NMR), with some suppliers offering up to 98% purity . In contrast, certain positional isomers (e.g., 2-fluorophenylhydrazine hydrochloride) and less common halo-substituted derivatives are often only available at lower purities (e.g., 95%) or from fewer suppliers, which can impact both synthetic reproducibility and procurement lead times. The compound is routinely stocked in quantities ranging from grams to metric tons, ensuring reliable supply for both research and industrial applications .

Commercial Purity Specification
Data to verify
≥97% (typical), up to 98.7%
Consistent purity may reduce in-house purification needs
Supplier COA review recommended
Procurement reliability Quality assurance Supply chain

Key Applications of 4-Fluorophenylhydrazine Hydrochloride


Agrochemical Intermediate for Selective Nematicides

Based on the nematicidal activity profile (LC50 = 13.275 mg/L) that differs significantly from the more potent 4-chloro analog (LC50 = 6.955 mg/L) [1], 4-fluorophenylhydrazine hydrochloride is the preferred starting material when developing nematicides that require a specific therapeutic window or reduced off-target toxicity. Its intermediate activity may allow for combination with synergists or formulation adjustments to achieve desired field efficacy while minimizing environmental impact.

19F NMR-Guided Synthetic Optimization

For research programs focused on developing regioselective acylation methodologies or synthesizing diacylhydrazine libraries, 4-fluorophenylhydrazine hydrochloride is uniquely valuable due to its 19F NMR handle. This enables real-time, non-destructive monitoring of regioisomer formation and reaction kinetics, a capability not available with non-fluorinated analogs [2]. Procurement of this specific compound is essential for groups utilizing NMR-guided reaction optimization workflows.

Large-Scale Tryptamine Pharmaceutical Synthesis

As a key intermediate in the synthesis of tryptamine derivatives used for migraine and cluster headache treatments [3], 4-fluorophenylhydrazine hydrochloride's optimized synthetic yield of 95.1% and high purity (98.7%) make it economically and operationally advantageous for multi-kilogram or ton-scale production [4]. Its consistent availability from multiple suppliers at ≥97% purity ensures uninterrupted supply chains for pharmaceutical manufacturing.

Reagent for Aldehyde and Sugar Detection

The compound's reactivity with aldehydes and ketones to form characteristic hydrazones makes it a useful reagent in analytical chemistry for the detection and quantification of sugars and aldehydes [3]. Its para-fluoro substitution may alter the chromatographic retention times of derivatized analytes compared to phenylhydrazine, offering a potential advantage in HPLC method development where resolution of closely related analytes is required.

Application
Selection Property
Validation Focus
Agrochemical intermediate for selective nematicides
Halogen-specific bioactivity profile
Nematicidal activity screening against target pests
19F NMR-guided synthetic optimization
Para-fluoro substitution as 19F NMR handle
Regioselective acylation method development
Tryptamine-derivative synthesis for serotonin receptor research
High-yield synthetic route and purity
Multi-kilogram scale process consistency
Aldehyde and sugar derivatization reagent
Hydrazone formation with altered chromatographic retention
HPLC method development for analyte separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorophenylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.